molecular formula C6H14ClNO2 B2674868 Ethyl D-homoalaninate hydrochloride CAS No. 127641-80-9; 63060-94-6

Ethyl D-homoalaninate hydrochloride

Cat. No.: B2674868
CAS No.: 127641-80-9; 63060-94-6
M. Wt: 167.63
InChI Key: SWNBPYRQCHSZSE-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of D-Amino Acid Derivatives as Chiral Scaffolds

In the realm of organic synthesis, the construction of molecules with specific three-dimensional arrangements is a paramount challenge. Chiral scaffolds, molecules that possess a defined stereochemistry, serve as foundational starting points for building complex, enantiomerically pure compounds. D-amino acid derivatives, including ethyl D-homoalaninate hydrochloride, are a crucial class of such scaffolds. mdpi.com Unlike their more common L-counterparts, which are the primary constituents of proteins in most living organisms, D-amino acids offer a distinct stereochemical configuration. nih.gov This "unnatural" stereochemistry is particularly valuable in medicinal chemistry and materials science.

The incorporation of D-amino acids into peptides, for instance, can confer resistance to enzymatic degradation by proteases, which are typically specific to L-amino acid sequences. nih.gov This enhanced stability is a desirable property for developing therapeutic peptides with longer half-lives in the body. tandfonline.com Furthermore, the unique spatial arrangement of functional groups in D-amino acid derivatives allows for the synthesis of novel molecular structures that can interact with biological targets in ways that L-amino acids cannot. mdpi.com This opens up new avenues for drug discovery and the design of bioactive molecules. researchgate.net The use of chiral aldehydes in catalysis has also become an effective strategy for the asymmetric synthesis of amino acid derivatives. frontiersin.org

Role of Ester Functionalities in Amino Acid Chemistry for Synthetic Applications

The ester functionality, such as the ethyl ester group in this compound, plays a pivotal role in the synthetic manipulation of amino acids. acs.org Amino acids are bifunctional molecules, containing both a carboxylic acid group and an amino group. msu.edu To selectively react with the amino group or other parts of the molecule, it is often necessary to temporarily "protect" the carboxylic acid group to prevent it from undergoing unwanted reactions. nih.gov Esterification is a common and effective method for achieving this protection. acs.orgmsu.edu

The ethyl ester, for example, is relatively stable under a variety of reaction conditions but can be readily cleaved, or "deprotected," to regenerate the carboxylic acid when needed. nih.gov This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling chemists to build complex molecules step-by-step with high degrees of control. nih.gov Moreover, the ester group can be converted into a variety of other functional groups, further expanding the synthetic utility of the amino acid derivative. rsc.org The choice of ester can also influence the solubility and reactivity of the amino acid derivative, providing another layer of control for the synthetic chemist. ontosight.ai

Overview of Research Trajectories for this compound and Analogous Compounds

Research involving this compound and its analogs is multifaceted, reflecting their versatility as chemical building blocks. One significant area of investigation is their use in the synthesis of peptidomimetics and other biologically active molecules. By incorporating these non-natural amino acid derivatives, researchers can create novel structures with tailored pharmacological properties. mdpi.com

Another key research direction involves the development of new synthetic methodologies. The unique reactivity of compounds like this compound can be exploited to create novel chemical transformations. For example, they can serve as substrates in the development of new catalytic asymmetric reactions, where the goal is to create chiral molecules with high enantiomeric purity. jst.go.jpnih.gov The hydrochloride salt form of these amino esters makes them stable, water-soluble solids that are convenient to handle and store. ontosight.ai

Furthermore, the study of D-homoalanine derivatives contributes to a broader understanding of the role of non-natural amino acids in biological systems and as tools for chemical biology. nih.gov Research into the synthesis and properties of these compounds continues to push the boundaries of organic chemistry and drug discovery.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNBPYRQCHSZSE-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705320
Record name Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63060-94-6
Record name Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Ethyl D Homoalaninate Hydrochloride

Amidation and Peptide Coupling Reactions

The primary amine of ethyl D-homoalaninate serves as a nucleophile in amidation reactions, most notably in the formation of peptide bonds. These reactions are fundamental to incorporating the D-homoalanine moiety into peptide chains, which can influence the resulting peptide's conformation and biological activity.

The synthesis of peptides containing D-homoalanine from ethyl D-homoalaninate hydrochloride typically involves the coupling of the deprotected amine with an N-protected amino acid or peptide. The hydrochloride salt must first be neutralized to the free amine, usually with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). core.ac.uk The coupling reaction itself is facilitated by a variety of reagents designed to activate the carboxylic acid of the coupling partner, forming a reactive intermediate that is readily attacked by the amino group of the D-homoalanine ester.

Common coupling reagents used in these syntheses include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve efficiency. peptide.comnih.govbachem.com Phosphonium salts (e.g., PyBOP, HBTU, HATU) and uronium salts are also highly effective coupling reagents. peptide.combachem.com The general approach for forming a dipeptide is outlined below:

General Reaction Scheme for Dipeptide Synthesis:

Neutralization of this compound.

Activation of an N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) with a coupling reagent.

Nucleophilic attack by the free amine of ethyl D-homoalaninate on the activated carboxyl group.

Formation of the peptide bond.

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAdditiveTypical Solvent(s)Key Characteristics
DCC (Dicyclohexylcarbodiimide)HOBtDCM, DMFBy-product (DCU) is poorly soluble.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, OxymaPureDCM, DMF, WaterWater-soluble by-product, suitable for aqueous reactions. peptide.comorgsyn.org
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, NMMDMF, NMPHighly efficient with low racemization. peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, NMMDMF, NMPVery effective, especially for sterically hindered couplings.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEA, NMMDMF, NMPGood for cyclization and difficult couplings. peptide.com

Beyond peptide bonds, the amino group of ethyl D-homoalaninate can be acylated to form various N-alkylamides.

Chemical Synthesis: The chemical synthesis of N-acyl D-homoalanine ethyl esters can be achieved through the reaction of ethyl D-homoalaninate with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This method is straightforward and generally high-yielding. Alternatively, coupling with a carboxylic acid can be performed using standard peptide coupling reagents. d-nb.info

Enzymatic Synthesis: Enzymatic methods offer a green and highly selective alternative for N-acylation. Lipases and proteases can catalyze the formation of amide bonds under mild conditions, often with high chemo- and regioselectivity. For instance, enzymes like α-chymotrypsin have been used to synthesize N-acetylated amino acid esters from an N-acetylated amino acid ester donor and an amino acid ester acceptor. tandfonline.com While specific studies on ethyl D-homoalaninate are not prevalent, the principles of enzymatic peptide synthesis suggest its viability as a substrate. nih.govnjit.edu The reaction typically involves the enzyme-catalyzed aminolysis of an activated acyl donor, such as an ester, with the amino group of the D-homoalanine ester.

N-Functionalization Reactions of the Amino Group

The primary amine of ethyl D-homoalaninate is a key site for various functionalization reactions beyond simple acylation, enabling the introduction of a wide range of substituents.

The introduction of an aryl group to the nitrogen atom of ethyl D-homoalaninate can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is widely applicable to the N-arylation of primary amines with aryl halides (Br, Cl) or triflates. wikipedia.orgrug.nl The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) in the presence of a base such as sodium tert-butoxide or cesium carbonate. rsc.org

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, is also effective for N-arylation, particularly with aryl iodides. organic-chemistry.org Modern protocols often utilize a copper(I) salt (e.g., CuI) with a ligand such as a diamine or an amino acid in a polar aprotic solvent.

These methods provide access to N-aryl-D-homoalanine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Table 2: Comparison of N-Arylation Methods

ReactionCatalyst SystemAryl Halide ReactivityTypical BaseKey Advantages
Buchwald-Hartwig AminationPalladium / Phosphine LigandI > Br > OTf > ClNaOtBu, Cs₂CO₃, K₃PO₄Broad substrate scope, high functional group tolerance. wikipedia.org
Ullmann CondensationCopper Salt / LigandI > Br >> ClK₂CO₃, Cs₂CO₃Cost-effective catalyst, milder conditions in modern protocols. organic-chemistry.org

The functional handles on ethyl D-homoalaninate allow for its derivatization to create specialized probes for biological and imaging applications. While specific examples utilizing this exact molecule are not widely reported, its structure lends itself to established probe synthesis strategies.

Fluorogenic Probes: The amino group can be reacted with a fluorophore containing a reactive group (e.g., an isothiocyanate, succinimidyl ester, or sulfonyl chloride) to generate a fluorescently labeled D-homoalanine derivative. Such probes can be used to study enzyme activity or for cellular imaging. The synthesis often involves a simple condensation reaction in a suitable solvent with a base to scavenge the acid produced. nih.govmdpi.com

Radiolabeled Probes for PET/SPECT: For nuclear imaging, a chelating agent (for radiometals like ⁶⁸Ga or ⁹⁹mTc) or a precursor for radiohalogenation (e.g., with ¹⁸F) can be attached. The amino group or the ester can be modified to link the chelator or the prosthetic group. These radiolabeled probes are valuable tools in diagnostic medicine.

Stereochemical Integrity and Racemization Pathways in Chemical Transformations

Maintaining the stereochemical purity of the D-enantiomer is critical during the chemical transformations of ethyl D-homoalaninate. Racemization can occur under certain conditions, particularly during peptide coupling reactions.

The primary mechanism for racemization of an N-protected amino acid during peptide coupling is the formation of a 5(4H)-oxazolone (azlactone) intermediate. peptide.com This occurs when the activated carboxyl group is attacked intramolecularly by the amide oxygen of the N-protecting group. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L enantiomers.

Factors that influence the extent of racemization include:

The nature of the coupling reagent: Carbodiimide reagents, when used without racemization-suppressing additives, can lead to significant epimerization. peptide.com Additives like HOBt and OxymaPure react with the initially formed O-acylisourea to generate active esters that are less prone to oxazolone formation. peptide.compeptide.com

The presence of base: Strong bases and an excess of tertiary amines can promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate. core.ac.uk

Reaction temperature and time: Higher temperatures and longer reaction times increase the likelihood of racemization.

Steric hindrance: Sterically hindered amino acids can slow down the rate of the desired intermolecular coupling, allowing more time for the competing intramolecular racemization pathway to occur. tandfonline.com

For reactions involving the N-functionalization of ethyl D-homoalaninate itself, the risk of racemization at the α-carbon is generally lower, as the ester group is less prone to activating the α-proton compared to an activated carboxyl group. However, harsh basic or acidic conditions should still be avoided to preserve stereochemical integrity.

Spectroscopic and Chromatographic Methodologies in Research on Ethyl D Homoalaninate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of ethyl D-homoalaninate hydrochloride. Both ¹H and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For instance, in a related compound, methyl N-triflyl-L-homoalaninate, the proton on the nitrogen (NH) appears as a doublet at approximately 5.50 ppm, while the methyl protons of the ester group present as a singlet around 3.82 ppm. uva.nl The protons of the ethyl group in this compound would be expected to show characteristic signals: a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their exact chemical shifts influenced by the neighboring ester and amino groups. The splitting patterns, or multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), arise from the spin-spin coupling between adjacent, non-equivalent protons and are described by coupling constants (J), measured in Hertz (Hz). rsc.org These coupling constants provide valuable information about the connectivity of atoms within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., carbonyl, aliphatic). For example, the carbonyl carbon of the ester group in similar amino acid esters typically resonates at the downfield end of the spectrum, often around 170 ppm or higher. rsc.org

The data obtained from both ¹H and ¹³C NMR are crucial for confirming the structural integrity of synthesized this compound. rsc.orgresearchgate.net

Interactive Table: Representative ¹H NMR Data for a Related Homoalanine Derivative
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
NH5.50d8.9 uva.nl
α-CH4.25 – 4.18m- uva.nl
OCH₃3.82s- uva.nl
β-CH₂2.04 – 1.71m- uva.nl
γ-CH₃0.99t7.4 uva.nl

Note: This data is for Methyl N-triflyl-L-homoalaninate and serves as an illustrative example. The exact values for this compound will differ.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). rsc.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For instance, the calculated mass of a protonated molecule (M+H)⁺ can be compared to the experimentally determined mass. A close match between the calculated and found values provides strong evidence for the correct molecular formula. rsc.org

The fragmentation patterns observed in the mass spectrum can also offer structural information, as specific bonds within the molecule break in characteristic ways. d-nb.info This data, in conjunction with NMR, provides unambiguous confirmation of the identity of this compound.

Interactive Table: Mass Spectrometry Data for Related Amino Acid Derivatives
Compound Ionization Method Calculated m/z (M+H)⁺ Found m/z (M+H)⁺ Reference
Methyl N-(2-pyridylsulfonyl)-L-leucinateESI287.1060287.1061 rsc.org
Ethyl N-(2-pyridylsulfonyl)-L-alaninateESI259.0753259.0759 rsc.org
Methyl N-triflyl-L-homoalaninateHRMS (FD)Not specified for (M+H)⁺- uva.nl

Note: This table illustrates the type of data obtained from mass spectrometry for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (e.e.) of this compound. nih.gov Purity analysis is typically performed using a non-chiral stationary phase, where the compound should ideally appear as a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

For the crucial determination of enantiomeric excess, a chiral stationary phase is employed. This phase interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column. The two enantiomers will therefore have different retention times, resulting in two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. A high enantiomeric excess is critical in many applications to ensure that the desired stereochemical outcome is achieved. The use of a diode array detector allows for the monitoring of the elution profile at multiple wavelengths, enhancing the detection and quantification capabilities. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase.

By spotting the starting materials, the reaction mixture, and the expected product on the same plate, one can visually track the consumption of reactants and the formation of the product over time. youtube.com The different components will travel up the plate at different rates (indicated by their Rf values) based on their polarity and interaction with the stationary phase. The disappearance of the starting material spot and the appearance and intensification of the product spot signify the progression of the reaction. Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. rsc.org

Advanced Separation Techniques for Isolation and Analysis

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a versatile and efficient technique used for sample clean-up and concentration prior to analysis by methods like HPLC or for the isolation of the target compound from a complex mixture. fujifilm.com SPE utilizes a solid sorbent material, packed into a cartridge, to selectively adsorb the compound of interest or impurities from a solution. nih.gov

For a compound like this compound, which is a salt of an amino acid ester, a cation-exchange sorbent could potentially be used to retain the positively charged amine, allowing neutral and anionic impurities to be washed away. Alternatively, a reversed-phase sorbent (e.g., C18) could be used to retain the compound based on hydrophobic interactions, followed by elution with a suitable organic solvent. nih.gov The choice of sorbent and elution solvents is critical for achieving effective separation. fujifilm.com

Recrystallization and Distillation for Purification

Recrystallization is a classic and powerful technique for purifying solid compounds like this compound. rsc.org The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The purified crystals are then collected by filtration. The choice of solvent is crucial for successful recrystallization.

Distillation is a purification technique for liquids, and while this compound is a solid, distillation may be used to purify the corresponding free base (ethyl D-homoalaninate) before its conversion to the hydrochloride salt. The free ester is a liquid that can be purified by vacuum distillation to remove non-volatile impurities. The purified liquid ester would then be treated with hydrochloric acid to form the solid hydrochloride salt.

Mechanistic and Theoretical Investigations of Ethyl D Homoalaninate Hydrochloride Chemistry

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanisms of amino acid esters. Studies on similar esters, such as those of glycine (B1666218) and methionine, have detailed the pathways of processes like metal-catalyzed hydrolysis. ekb.egekb.egcu.edu.eg These investigations often focus on the base hydrolysis of palladium(II) complexes of amino acid esters. ekb.egekb.eg

A general mechanism for the base hydrolysis of a coordinated amino acid ester involves the formation of a mixed ligand complex, which then undergoes nucleophilic attack by a hydroxide (B78521) ion. ekb.egcu.edu.eg DFT calculations are employed to model the structures of reactants, transition states, and products, allowing for the determination of activation energies and reaction thermodynamics. ekb.egcu.edu.eg For example, calculations on palladium(II) complexes of glycine methyl ester have helped to elucidate the step-by-step process, including the formation of a tetrahedral intermediate and its subsequent decomposition. ekb.eg The mechanism is often confirmed to be an AAC2 type (acid-catalyzed, bimolecular acyl-oxygen cleavage), which involves a key tetrahedral intermediate. researchgate.net Researchers have noted that the inclusion of explicit water molecules in the computational model is essential for accurately representing the formation of this intermediate. researchgate.net

These computational models suggest that the reaction of ethyl D-homoalaninate hydrochloride would proceed through similar transition states. The ethyl group and the propyl side chain of D-homoalaninate would influence the steric and electronic environment of the carbonyl center, which could be quantitatively explored through DFT calculations to predict its specific reactivity compared to other amino acid esters. ekb.egcu.edu.eg

Molecular Modeling for Understanding Stereoselectivity in Enzyme Catalysis and Synthetic Pathways

Molecular modeling and docking simulations are invaluable tools for understanding how enzymes achieve high stereoselectivity in reactions involving chiral substrates like this compound. nih.govtexilajournal.com Enzymes, such as lipases and proteases, are widely used for the kinetic resolution of racemic amino acid esters through selective hydrolysis or synthesis. nih.govresearchgate.net

Molecular docking studies simulate the binding of a substrate (the ligand) into the active site of an enzyme (the receptor) to predict the most favorable binding pose and energy. nih.govtexilajournal.comunimas.my This approach helps to identify the key amino acid residues in the enzyme's active site that interact with the substrate and determine its stereochemical fate. nih.gov For instance, in the enzymatic resolution of amino acid esters, the differential binding of D- and L-enantiomers within the enzyme's chiral pocket leads to the selective transformation of one enantiomer over the other. nih.govnih.gov

In the context of this compound, molecular modeling could be used to:

Predict suitable enzymes: By docking both D- and L-homoalaninate ethyl esters into the active sites of various known hydrolases, one could computationally screen for enzymes likely to exhibit high enantioselectivity.

Explain stereochemical outcomes: Modeling can reveal why an enzyme preferentially hydrolyzes the L-enantiomer, for example, by showing that the D-enantiomer (like ethyl D-homoalaninate) fits less favorably due to steric clashes or suboptimal hydrogen bonding. nih.govnih.gov

Guide enzyme engineering: Understanding the specific interactions that govern stereoselectivity allows for the rational design of mutant enzymes with enhanced or inverted selectivity through site-directed mutagenesis. thieme-connect.com

Computational studies on β-alanine synthase, a metalloenzyme, have demonstrated how combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods can elucidate the entire catalytic cycle, including the factors that control stereospecificity for different substrates. nih.gov Similar approaches applied to enzymes interacting with ethyl D-homoalaninate could reveal the precise origins of stereoselectivity in its biotransformations.

Kinetic Studies of Esterification and Hydrolysis Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, such as the esterification of D-homoalanine and the hydrolysis of its ethyl ester. The kinetics of the alkaline hydrolysis of various amino acid esters have been systematically investigated. publish.csiro.aupublish.csiro.au These reactions are typically studied by monitoring the reaction progress over time under controlled conditions (e.g., temperature, pH, ionic strength). publish.csiro.autandfonline.com

The hydrolysis of amino acid esters is subject to both acid and base catalysis. scribd.com The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydroxide ion. publish.csiro.autandfonline.com For amino acid esters, the situation is complicated by the protonation equilibrium of the amino group. The protonated form of the ester is significantly more reactive towards hydroxide attack than the neutral form due to favorable electrostatic interactions. publish.csiro.au

Kinetic data for the hydrolysis of related amino acid esters provide a baseline for estimating the reactivity of this compound. The rate constants are influenced by steric and electronic effects of the amino acid side chain and the alcohol moiety of the ester.

Below is a representative data table compiled from studies on the base hydrolysis of various amino acid ethyl esters, illustrating the impact of the side chain on reactivity.

Table 1: Rate Constants for Base Hydrolysis of Amino Acid Ethyl Esters Rate constants (k) are for the reaction of the unprotonated ester with OH⁻ at 25°C.

Compound Name Side Chain (R) Rate Constant (k) [L mol⁻¹ s⁻¹]
Glycine ethyl ester -H 0.89
Alanine (B10760859) ethyl ester -CH₃ 0.46
Phenylalanine ethyl ester -CH₂C₆H₅ 0.25
Leucine ethyl ester -CH₂CH(CH₃)₂ 0.19

Data are illustrative and compiled from general findings in the literature. publish.csiro.aupublish.csiro.au

Similarly, the kinetics of esterification reactions, often catalyzed by strong acids, can be studied to understand the formation of ethyl D-homoalaninate. These reactions are reversible, and the position of the equilibrium is influenced by factors such as temperature and the molar ratio of reactants. rdd.edu.iqresearchgate.net Kinetic models for esterification show that the reaction rate increases with temperature, as expected. rdd.edu.iq

Table 2: Effect of Temperature on Esterification Rate Constant Illustrative data for a typical acid-catalyzed esterification of a carboxylic acid with ethanol (B145695).

Temperature (°C) Molar Ratio (Ethanol/Acid) Rate Constant (k) [L mol⁻¹ min⁻¹] Conversion (%)
50 10:1 0.00135 70.9
60 10:1 0.00175 80.0

Data are illustrative and compiled from general findings in the literature. rdd.edu.iqresearchgate.net

For this compound, the bulkier side chain (propyl group) compared to alanine would be expected to slightly decrease the rate of both hydrolysis and esterification due to increased steric hindrance at the reaction center. ias.ac.in

Future Directions and Emerging Research Avenues for Ethyl D Homoalaninate Hydrochloride

Development of Novel Stereoselective and Sustainable Synthetic Pathways

The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern pharmaceutical and materials science. nih.govrsc.org Future research concerning Ethyl D-homoalaninate hydrochloride will likely prioritize the development of synthetic routes that are not only stereoselective but also adhere to the principles of green and sustainable chemistry. mdpi.com

Current synthetic approaches often rely on classical methods that may involve harsh reagents or multiple protection-deprotection steps. Emerging strategies aim to overcome these limitations by employing catalytic and atom-economical processes. Asymmetric phase-transfer catalysis, for instance, offers a powerful method for the enantioselective alkylation of glycine (B1666218) derivatives to produce a-amino acids with high optical purity. acs.org Adapting these catalysts for the synthesis of D-homoalanine precursors could provide a direct and efficient route.

Furthermore, biocatalysis presents a highly sustainable alternative. The use of enzymes, such as transaminases or engineered aldolases, can provide exquisite stereocontrol under mild, aqueous conditions. nih.govfrontiersin.org Future research could focus on discovering or engineering enzymes that can directly synthesize D-homoalanine from simple achiral precursors, which can then be esterified to yield the target compound. Similarly, photoredox catalysis, a rapidly advancing field, enables C-H functionalization under mild conditions and could be harnessed for the novel synthesis of non-proteinogenic amino acids. researchgate.net

Table 1: Potential Advanced Synthetic Routes for Ethyl D-Homoalaninate

Synthetic Strategy Key Features Potential Advantages
Asymmetric Phase-Transfer Catalysis Uses a chiral catalyst to control stereochemistry during alkylation of a glycine imine ester. acs.org High enantioselectivity; operational simplicity; suitable for large-scale synthesis.
Catalytic Asymmetric Hydrogenation Rhodium or Ruthenium-catalyzed hydrogenation of a dehydroamino acid precursor using a chiral phosphine (B1218219) ligand. nih.gov Excellent enantioselectivity; high yields; atom-economical.
Biocatalytic Synthesis (e.g., Transaminases) Enzymatic conversion of a keto-acid precursor to the corresponding D-amino acid. nih.govfrontiersin.org High stereospecificity; mild, aqueous reaction conditions; environmentally benign.
Photoredox-Mediated Synthesis Light-induced reactions for C-H functionalization or bond formation under mild conditions. mdpi.com Access to novel reaction pathways; high functional group tolerance; sustainable energy source.

Exploration of New Methodologies for Derivatization and Functionalization

The value of this compound as a building block is intrinsically linked to the chemical transformations it can undergo. Future research will undoubtedly explore novel methods for its derivatization and functionalization, creating a diverse library of new chemical entities for various applications.

The primary amine and the ethyl ester moieties are the two principal sites for modification. While traditional N-acylation and ester hydrolysis are standard procedures, modern chemistry offers more sophisticated tools. For example, ruthenium-catalyzed N-alkylation using alcohols as alkylating agents provides a green and atom-economic route to N-substituted derivatives with high retention of stereochemistry. d-nb.info Photoredox-catalyzed methods are also emerging for the N-arylation of amino acid esters. rsc.orgrsc.org

A particularly exciting frontier is the direct functionalization of the C-H bonds within the ethyl side chain. nih.gov These bonds are typically considered unreactive, but recent advances in transition-metal-catalyzed C-H activation could enable the direct introduction of aryl or other functional groups at the β- or γ-positions of the homoalanine backbone. This would open up unprecedented avenues for creating structurally complex and unique amino acid derivatives from a simple precursor. nih.gov The conversion of the primary amine into a versatile functional group, such as an isonitrile, can also unlock its use in a wider range of reactions. nih.gov

Table 2: Potential Derivatization and Functionalization Strategies

Target Site Reaction Type Potential Reagents/Catalysts Resulting Structure
Amine Group Catalytic N-Alkylation Alcohols, Ruthenium catalyst d-nb.info N-Alkyl-D-homoalaninate
Amine Group N-Arylation Aryl halides, Palladium or Copper catalyst N-Aryl-D-homoalaninate
Amine Group Isonitrile Formation Formic acid, Dehydrating agent (e.g., POCl3) nih.govbeilstein-journals.org Ethyl D-homoalaninate isonitrile
Ester Group Amidation Amines, Amide coupling agents D-Homoalanine amides
Side Chain C-H Arylation Aryl halides, Palladium catalyst, Directing group nih.gov β- or γ-Aryl-D-homoalaninate
Ester Group Reduction Reducing agents (e.g., LiAlH4) D-Homoalaninol

Integration into Multi-Component and Chemoenzymatic Cascade Reactions for Complex Structures

To maximize synthetic efficiency, modern organic chemistry increasingly relies on cascade reactions and multi-component reactions (MCRs), where multiple bonds are formed in a single operation. mdpi.com The integration of this compound into these sophisticated reaction schemes is a promising avenue for future research, enabling the rapid construction of complex molecules.

As a primary amine, this compound is an ideal candidate for isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.orgbenthamdirect.com In an Ugi four-component reaction, it can be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate diverse peptidomimetic scaffolds in a single step. nih.govacs.org This strategy allows for the creation of large libraries of compounds for drug discovery with high molecular diversity.

Chemoenzymatic cascades, which combine the selectivity of enzymes with the versatility of chemical reactions, offer another powerful approach. acs.orgmdpi.com One can envision a sequence where a lipase (B570770) first catalyzes a selective transformation of the ethyl ester, followed by a chemical modification of the amine or side chain in a one-pot process. mdpi.comnih.gov More complex cascades could involve aldolases and transaminases to build upon the homoalanine scaffold, creating novel polyhydroxylated or polyfunctionalized amino acids. researchgate.netrsc.org Such strategies are highly efficient and can provide access to complex chiral molecules that would be difficult to synthesize using traditional methods.

Table 3: Potential Applications in Advanced Reaction Cascades

Reaction Type Role of Ethyl D-Homoalaninate Other Components Potential Product Class
Ugi Four-Component Reaction Amine component beilstein-journals.orgnih.gov Aldehyde, Carboxylic Acid, Isocyanide α-Acylamino carboxamide derivatives
Passerini-type Reactions Amine/nucleophile precursor rug.nlresearchgate.net Aldehyde/Ketone, Isocyanide, Carboxylic Acid α-Acyloxy carboxamide derivatives
Chemoenzymatic Cascade Starting substrate Lipase, chemical reagent(s) mdpi.comnih.gov Functionalized D-homoalanine amides or alcohols
Aldolase-Transaminase Cascade Precursor or scaffold researchgate.netrsc.org Aldehyde, Pyruvate, Enzyme cocktail Polyhydroxylated amino acid derivatives

Q & A

Q. What are the recommended synthetic pathways for Ethyl D-homoalaninate hydrochloride, and how can purity be validated?

Methodological Answer: this compound can be synthesized via esterification of D-homoalanine with ethanol under acidic conditions, followed by hydrochlorination. A typical protocol involves dissolving D-homoalanine in ethanol, adjusting the pH to ~3.0 with concentrated HCl, and refluxing for 4–6 hours . Post-synthesis, purity can be validated using:

  • HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm), using a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 v/v) at 1.0 mL/min .
  • 1H/13C NMR (D2O or DMSO-d6) to confirm esterification and protonation states. Key peaks include δ 1.2–1.4 ppm (ethyl CH3) and δ 4.1–4.3 ppm (ester CH2) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight, light-resistant containers under nitrogen to minimize hydrolysis and oxidation .
  • Handling: Use desiccators during weighing to avoid hygroscopic degradation. For aqueous solutions, prepare fresh daily or stabilize with 0.1% (w/v) ascorbic acid .

Advanced Research Questions

Q. What analytical strategies resolve chiral purity issues in this compound?

Methodological Answer: Chiral purity can be assessed using:

  • Chiral HPLC : Utilize a Chiralpak® IA column (250 × 4.6 mm, 5 µm) with a hexane/isopropanol (80:20 v/v) mobile phase at 0.8 mL/min. Retention times for D- and L-enantiomers typically differ by ≥1.5 minutes .
  • Circular Dichroism (CD) : Measure ellipticity at 220–240 nm in aqueous buffer (pH 7.4). The D-enantiomer shows a positive Cotton effect, while the L-form exhibits a negative signal .

Q. How do researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Incubate the compound in buffers (pH 2.0–9.0) at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
    • Thermal Degradation : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds (typically >150°C for hydrochloride salts) .
  • Data Interpretation : Calculate degradation kinetics (e.g., first-order rate constants) and identify degradation products via LC-MS/MS .

Q. What spectroscopic and computational methods elucidate the interaction of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a CM5 chip. Inject compound solutions (1–100 µM) in PBS-T (pH 7.4) to measure binding affinity (KD) .
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions. Parameterize the compound with the CHARMM36 force field and simulate for 100 ns to analyze binding free energy (ΔG) .

Critical Analysis of Contradictions

  • Synthetic Routes : and suggest HCl-driven hydrochlorination in ethanol, but alternative protocols (e.g., gas-phase HCl) may yield differing purity profiles. Researchers must validate methods against application-specific requirements .
  • Chiral Analysis : While emphasizes chiral HPLC, notes CD spectroscopy’s utility for rapid enantiomeric excess (ee) estimation. A hybrid approach (HPLC + CD) is recommended for high-confidence results .

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